molecular formula C20H17ClN2O2S B2887610 7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione CAS No. 321521-97-5

7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione

Cat. No.: B2887610
CAS No.: 321521-97-5
M. Wt: 384.88
InChI Key: KRCZASBHGOCUQV-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione is a useful research compound. Its molecular formula is C20H17ClN2O2S and its molecular weight is 384.88. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Materials

The synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units demonstrates the potential of DPP derivatives for use in electronic applications due to their good solubility, processability, and strong photoluminescence properties. These materials, synthesized using the palladium-catalyzed Suzuki coupling, show promise for use in optoelectronic devices (Beyerlein & Tieke, 2000).

Organic Synthesis and Chemical Reactions

Research has explored the reactions of 3-substituted 5-arylmethylene-1,3-thiazolidin-2,4-diones with azide and cyanide ions, leading to the formation of pyrazolinone derivatives and other compounds. These findings contribute to the understanding of organic reaction mechanisms and the synthesis of novel heterocyclic compounds, which could have implications in developing new therapeutic agents or materials (Youssef, 2007).

Antimicrobial Agents

The synthesis of novel azaimidoxy compounds, including those derived from DPP analogs, and their antimicrobial screening indicates potential applications as chemotherapeutic agents. This research highlights the bioactive potential of DPP derivatives against various microbial pathogens, suggesting a pathway for the development of new antimicrobials (Jain, Nagda, & Talesara, 2006).

Solar Cell Applications

The development of bithiophene-based D-A1-D-A2 terpolymers with DPP as the electron-accepting moiety showcases the use of DPP derivatives in polymer solar cells. These terpolymers exhibit broad absorption, ordered molecular packing, and varying photovoltaic properties based on the A2 moiety, underlining the importance of DPP derivatives in enhancing solar cell efficiency (Huang, Lin, Feng, & Wang, 2019).

Electron Transport Layers in Polymer Solar Cells

The synthesis of an alcohol-soluble n-type conjugated polyelectrolyte based on DPP demonstrates its effectiveness as an electron transport layer in inverted polymer solar cells. This application highlights the role of DPP derivatives in improving device performance through enhanced electron extraction and reduced exciton recombination (Hu, Wu, Li, Hu, Zhang, Chen, Chen, & Chen, 2015).

Properties

IUPAC Name

7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-13-6-4-5-12(9-13)18-17-16(15-10-26-11-22(15)18)19(24)23(20(17)25)14-7-2-1-3-8-14/h1-9,15-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZASBHGOCUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(N2CS1)C4=CC(=CC=C4)Cl)C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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